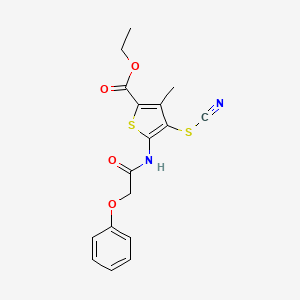

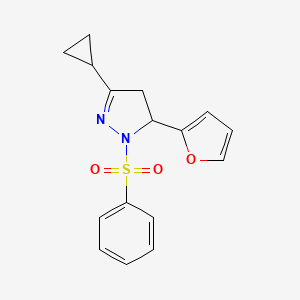

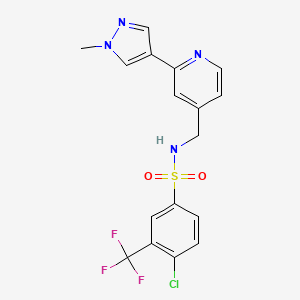

![molecular formula C18H21N3O2S B2829166 4-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-94-3](/img/structure/B2829166.png)

4-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide” is a complex organic compound. It belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . The compound also contains an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions . Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of “4-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide” is complex, involving multiple rings and functional groups. The compound contains an imidazole ring fused to a pyridine ring . The structure of similar compounds has been established on the basis of X-ray structural analysis .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse. For instance, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these products was confirmed by X-ray structural analysis .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide”:

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. Research indicates that derivatives of imidazo[1,2-a]pyridine, such as this compound, exhibit strong activity against various bacterial strains, including Staphylococcus aureus . The presence of the imidazo[1,2-a]pyridine moiety is crucial for its antimicrobial properties, making it a promising candidate for developing new antibiotics.

Anticancer Properties

The compound has been studied for its antiproliferative activity against cancer cells. Imidazo[1,2-a]pyridine derivatives are known for their ability to inhibit the growth of cancer cells by interfering with cellular processes . This makes the compound a potential candidate for the development of new anticancer drugs, particularly for targeting specific cancer types.

Anti-inflammatory Effects

Research has shown that imidazo[1,2-a]pyridine derivatives possess anti-inflammatory properties . This compound can potentially be used to develop new anti-inflammatory medications that could help manage conditions such as arthritis and other inflammatory diseases.

Antiviral Applications

The compound has also been explored for its antiviral properties. Imidazo[1,2-a]pyridine derivatives have been found to inhibit the replication of certain viruses, making them useful in the development of antiviral drugs . This could be particularly valuable in the treatment of viral infections that are resistant to current therapies.

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives, including this compound, have been used as fluorescent probes for detecting metal ions in biological systems . These probes are valuable tools in biochemical research for studying metal ion dynamics and their roles in various biological processes.

Neuroprotective Agents

There is ongoing research into the neuroprotective effects of imidazo[1,2-a]pyridine derivatives. These compounds have shown potential in protecting neurons from damage caused by oxidative stress and other neurotoxic factors . This makes them promising candidates for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Pesticides and Fungicides

The compound has applications in agriculture as well. Imidazo[1,2-a]pyridine derivatives are used in the development of pesticides and fungicides . These compounds help protect crops from pests and fungal infections, thereby improving agricultural productivity.

Optical Data Storage

Imidazo[1,2-a]pyridine derivatives have been utilized in the development of optical media for data storage . Their unique chemical properties make them suitable for use in high-density data storage technologies, which are essential for modern computing and information technology.

Orientations Futures

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions in the research of “4-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide” and similar compounds could involve further exploration of their medicinal properties and potential applications in drug discovery .

Propriétés

IUPAC Name |

4-ethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-3-15-4-6-17(7-5-15)24(22,23)19-10-8-16-13-21-11-9-14(2)12-18(21)20-16/h4-7,9,11-13,19H,3,8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAJYFZEMFJRHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

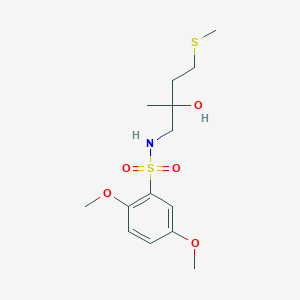

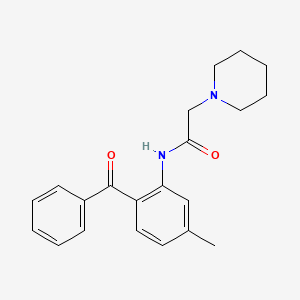

![1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2829094.png)

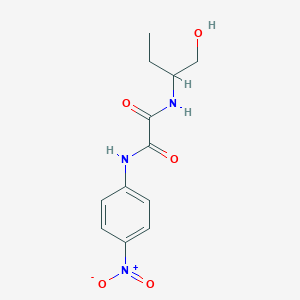

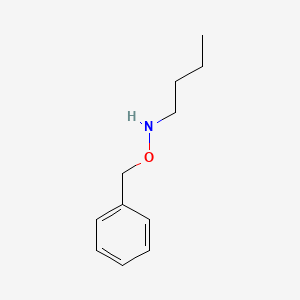

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2829103.png)

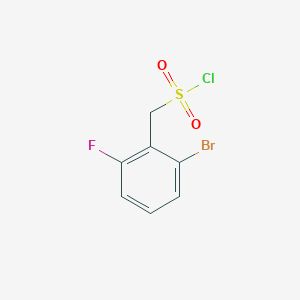

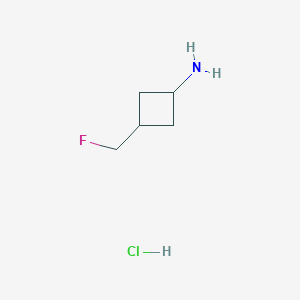

![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2829104.png)

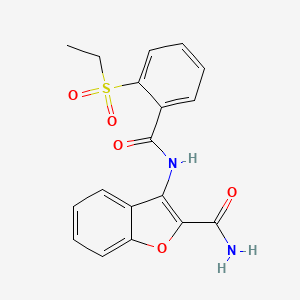

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide](/img/structure/B2829105.png)